molecular formula C9H11ClFNO B13187341 3-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol

3-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol

Cat. No.: B13187341
M. Wt: 203.64 g/mol
InChI Key: QIZAXUZPMOIQQE-UHFFFAOYSA-N
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Description

3-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol is an organic compound that belongs to the class of aromatic compounds It contains an amino group, a hydroxyl group, and a substituted phenyl ring with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amino alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the nitro group results in the formation of an amine .

Scientific Research Applications

3-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-fluorophenyl)propan-1-ol
  • 3-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride
  • 3-Amino-3-(3-fluorophenyl)propan-1-ol

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

3-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11ClFNO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9,13H,1-2,12H2

InChI Key

QIZAXUZPMOIQQE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(CCN)O

Origin of Product

United States

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